N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide
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Overview
Description
N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide is a synthetic compound characterized by its unique structure, which combines a triazole ring with an adamantane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with ethyl iodide to introduce the ethyl group.
Attachment to Adamantane: The triazole derivative is then reacted with adamantane-1-carboxylic acid chloride in the presence of a base such as triethylamine to form the final compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group in the triazole ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for reduction reactions.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. The triazole ring is known for its biological activity, and the adamantane moiety can enhance the compound’s stability and bioavailability.
Medicine
In medicinal chemistry, this compound is studied for its potential therapeutic applications. The triazole ring can interact with various biological targets, making it a candidate for drug development. The adamantane moiety is known for its antiviral properties, which could be leveraged in the design of new antiviral agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its stability and structural features make it suitable for applications in coatings, polymers, and other advanced materials.
Mechanism of Action
The mechanism of action of N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The adamantane moiety can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide
- N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxylate
- N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxylamide
Uniqueness
N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide is unique due to the specific combination of the triazole ring and adamantane moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
By understanding the synthesis, reactions, applications, and mechanism of action of this compound, researchers can explore its full potential in various scientific and industrial fields.
Properties
IUPAC Name |
N-[(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4OS/c1-2-20-13(18-19-15(20)22)9-17-14(21)16-6-10-3-11(7-16)5-12(4-10)8-16/h10-12H,2-9H2,1H3,(H,17,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNBZTQJPNXVNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)CNC(=O)C23CC4CC(C2)CC(C4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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